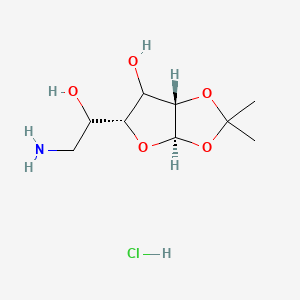

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

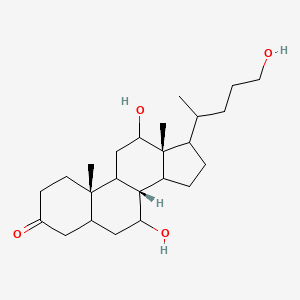

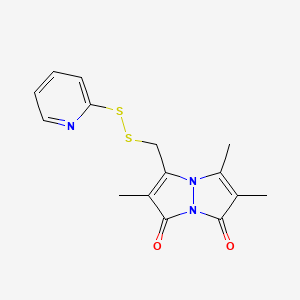

“6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride” is a renowned biomedical substance . It finds its application in the research of viral infections and malignant tumors . It is a protected derivative of glucose .

Synthesis Analysis

The synthesis of this compound has been described in several studies . Key steps include the stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose, regioselective protection of 6-deoxy-1,2-O-isopropylidene-beta-L-idofuranose at O-5, and epimerisation of 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-beta-L-idofuranose at C-3 .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using NMR and molecular modeling studies . The structure is characterized by O—H… (O,O) and O—H…N hydrogen-bonding interactions, which generate chains of molecules propagating parallel to the a-axis direction . There is also a notable non-classical C—H…O hydrogen bond, which cross-links the chains into (001) sheets .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its synthesis . The reactions involve stereoselective hydrogenation, regioselective protection, and epimerisation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.358g/cm^3 and a melting point of 159-160 °C (lit.) .

Aplicaciones Científicas De Investigación

Synthesis of Diastereomerically Pure Compounds

The compound is used in the synthesis of diastereomerically pure compounds, which are crucial in the development of pharmaceuticals . The stereoselective methods employed ensure that the resulting compounds have the desired spatial configuration, which is essential for their biological activity.

Chemo-enzymatic Synthesis Routes

It serves as an intermediate in chemo-enzymatic synthesis routes from renewable sources . This approach combines chemical and enzymatic steps to produce complex molecules efficiently, reducing the reliance on non-renewable resources.

Biomedical Research

This compound is recognized for its role in biomedical research, particularly in the study of viral infections and malignant tumors . Its properties may help in understanding the mechanisms of diseases and developing targeted treatments.

Diabetes Mellitus Treatment

An application in the treatment of type II diabetes mellitus has been identified, where derivatives of the compound are used in the synthesis of drugs like miglitol . These drugs work by inhibiting the hydrolysis of complex carbohydrates, thus controlling blood sugar levels.

Catalysis and Enzyme Mimicry

Derivatives of this compound have been studied for their potential in catalysis and enzyme mimicry . They can enhance reaction rates significantly, which is valuable in various chemical processes.

Preparation of Novel Intermediates

The compound is involved in the preparation of novel intermediates for further chemical transformations . These intermediates can be used to create a wide range of substances, including those with potential therapeutic effects.

Direcciones Futuras

Propiedades

IUPAC Name |

(3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H/t4?,5?,6-,7+,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQNNZBTSSPTPF-USZWJLIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CN)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675571 |

Source

|

| Record name | (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24384-88-1 |

Source

|

| Record name | (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)

![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)